

Phenylsulfamide and its Derivatives: Versatile Tool Compounds in Cell Biology

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Compound of Interest

Compound Name: Phenylsulfamide

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Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: The phenylsulfonamide scaffold is a privileged structure in medicinal chemistry and chemical biology, serving as the foundation for a diverse array of tool compounds used to probe cellular signaling pathways and validate novel drug targets. While **Phenylsulfamide** itself is a basic structural motif, its derivatives have been extensively explored and shown to exhibit a wide range of biological activities. These compounds are instrumental in dissecting complex cellular processes, from inflammation and cancer progression to neurodegeneration and immune responses. This document provides an overview of the applications of phenylsulfonamide derivatives as tool compounds, including their mechanisms of action, quantitative data on their activity, and detailed protocols for their use in cell-based assays.

Data Presentation: Inhibitory Activities of Phenylsulfonamide Derivatives

The following tables summarize the quantitative data for various phenylsulfonamide derivatives, highlighting their potency against different biological targets.

Table 1: Enzyme Inhibition Data

Compound Class	Target Enzyme	Inhibitor Example	IC50 / Ki Value	Cell Line / Assay Type	Reference
N-amido-phenylsulfonamide	mPGES-1	MPO-0186	0.49 μ M (IC50, cell-free)	Cell-free assay	[1]
N-phenylsulfonamide	Carbonic Anhydrase I (CA I)	Compound 8	45.7 \pm 0.46 nM (Ki)	Enzyme inhibition assay	[2]
N-phenylsulfonamide	Carbonic Anhydrase II (CA II)	Compound 2	33.5 \pm 0.38 nM (Ki)	Enzyme inhibition assay	[2]
N-phenylsulfonamide	Acetylcholinesterase (AChE)	Compound 8	31.5 \pm 0.33 nM (Ki)	Enzyme inhibition assay	[2]
N-phenylsulfonamide	Butyrylcholinesterase (BChE)	Compound 8	24.4 \pm 0.29 nM (Ki)	Enzyme inhibition assay	[2]
N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenyl urea	Thymidylate Synthase (hTS)	L14e	-	In vitro enzyme assay	[3]
N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenyl urea	BRaf kinase	L14e	-	In vitro kinase assay	[3]
N-phenyl-(2,4-dihydroxypyrimidine-5-	EGFR kinase	L14e	-	In vitro kinase assay	[3]

sulfonamido)

phenyl urea

Phenylsulfonamide	VEGFR-2	Compound 1	23.1 ± 0.75 nM (IC50)	In vitro kinase assay	[4]
Phenylsulfonamide	VEGFR-2	Compound 5	23.10 ± 0.41 nM (IC50)	Stopped flow assay	[4]
Phenylsulfonamide	Carbonic Anhydrase IX (CA IX)	MMH-1	-	Enzyme inhibition assay	[5]

Table 2: Cellular Activity Data

Compound Class	Cellular Process	Inhibitor Example	IC50 / EC50 Value	Cell Line	Reference
N-amido-phenylsulfonamide	PGE2 Production	MPO-0186	0.24 μ M (IC50)	A549	[1]
4-(phenylsulfonyl)phenylacetamide	mGlu4 PAM activity	VU0364439	19.8 nM (EC50)	Calcium mobilization assay	[6]
Phenylsulfonamide	TNF- α Production	LASSBio-1439 (2e)	Similar to thalidomide	Murine Macrophages	[7]
N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)phenyl urea	Anti-proliferative	L14e	0.67 μ M (IC50)	A549	[3]
N-phenyl-2-(N-phenylphenylsulfonamido)acetamide	ROR γ inverse agonism	Compound 39	630 nM (IC50)	Cell-based reporter gene assay	[8]
Sulfonamide derivatives	Cytotoxicity	-	< 30 μ M (IC50)	MDA-MB-468	[9]
Sulfonamide derivatives	Cytotoxicity	-	< 128 μ M (IC50)	MCF-7	[9]
Sulfonamide derivatives	Cytotoxicity	-	< 360 μ M (IC50)	HeLa	[9]
N-phenyl nicotinamides	Apoptosis Induction	Compound 10	0.082 μ M (EC50)	T47D	[10]
N-phenyl nicotinamides	Growth Inhibition	Compound 10	0.21 μ M (GI50)	T47D	[10]

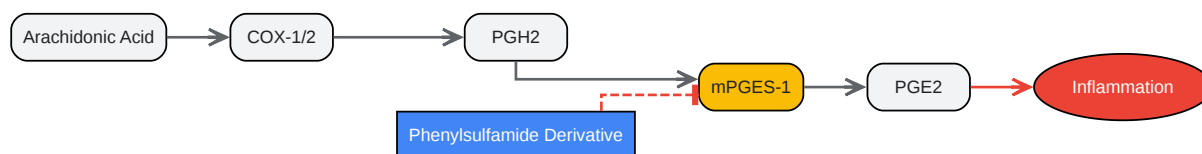
Phenylsulfonamide	Anti-proliferative	Compound 1	0.09 μ M (IC50)	MCF-7	[4]
Phenylsulfonamide	Anti-proliferative	Compound 1	0.15 μ M (IC50)	HepG2	[4]

Signaling Pathways and Mechanisms of Action

Phenylsulfonamide derivatives modulate a variety of signaling pathways implicated in disease. Understanding these pathways is crucial for interpreting experimental results and designing further studies.

Pro-inflammatory Signaling via mPGES-1

Certain N-amido-phenylsulfonamides act as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. By blocking mPGES-1, these compounds reduce the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain.[1]



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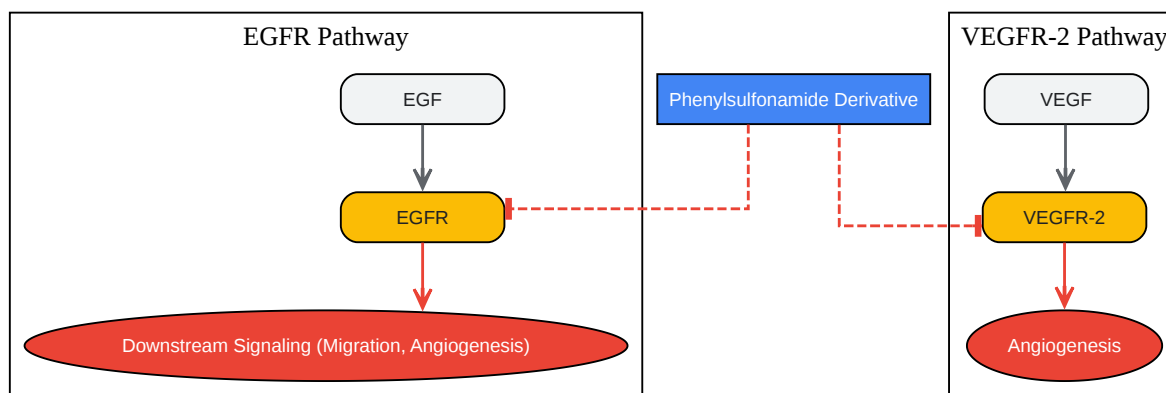
Caption: Inhibition of the mPGES-1 pathway by phenylsulfonamide derivatives.

Cancer Cell Proliferation and Angiogenesis via EGFR and VEGFR-2

Derivatives of phenylsulfonamide have been developed as multi-targeted inhibitors for cancer therapy. For instance, some compounds can simultaneously inhibit thymidylate synthase, BRaf kinase, and the Epidermal Growth Factor Receptor (EGFR) kinase.[3] Inhibition of the EGFR signaling pathway can block cancer cell migration and angiogenesis.[3] Other sulfonamide derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2),

a key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow.

[4][11]

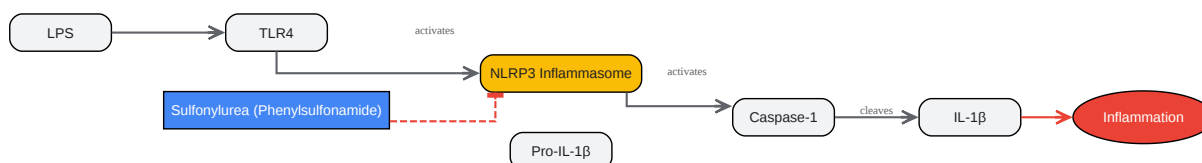


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Caption: Phenylsulfonamide derivatives inhibit key cancer signaling pathways.

Neuroinflammation via NLRP3 Inflammasome

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in various neuroinflammatory diseases. Certain sulfonylurea compounds, which contain a phenylsulfonamide core, have been designed to inhibit the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines like IL-1 β and TNF- α in microglia.[12]



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Caption: Inhibition of the NLRP3 inflammasome pathway in microglia.

Experimental Protocols

The following are generalized protocols for common cell-based assays used to characterize the activity of phenylsulfonamide tool compounds. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell proliferation and viability.^{[9][13]}

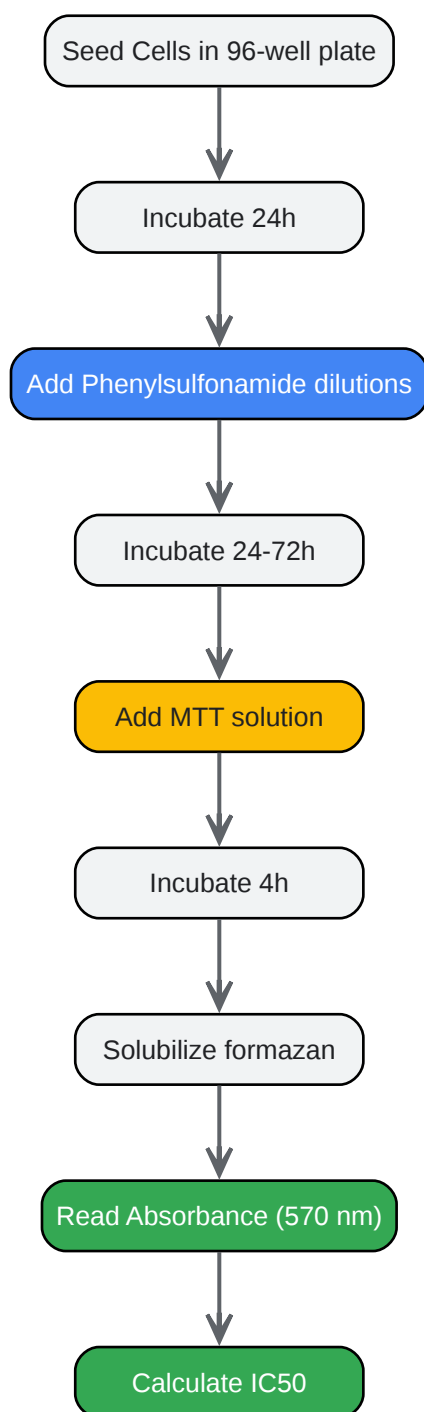
Materials:

- Target cancer cell lines (e.g., A549, MCF-7, HeLa)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- Phenylsulfonamide derivative stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates
- Plate reader (570 nm)

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Prepare serial dilutions of the phenylsulfonamide derivative in complete medium. The final DMSO concentration should be less than 0.5%.

- Remove the medium from the wells and add 100 μ L of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
- Incubate for 24, 48, or 72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).



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Caption: Workflow for the MTT cell viability assay.

Protocol 2: In Vitro Cell Migration Assay (Transwell Assay)

This assay is used to evaluate the effect of a compound on cancer cell migration.[3]

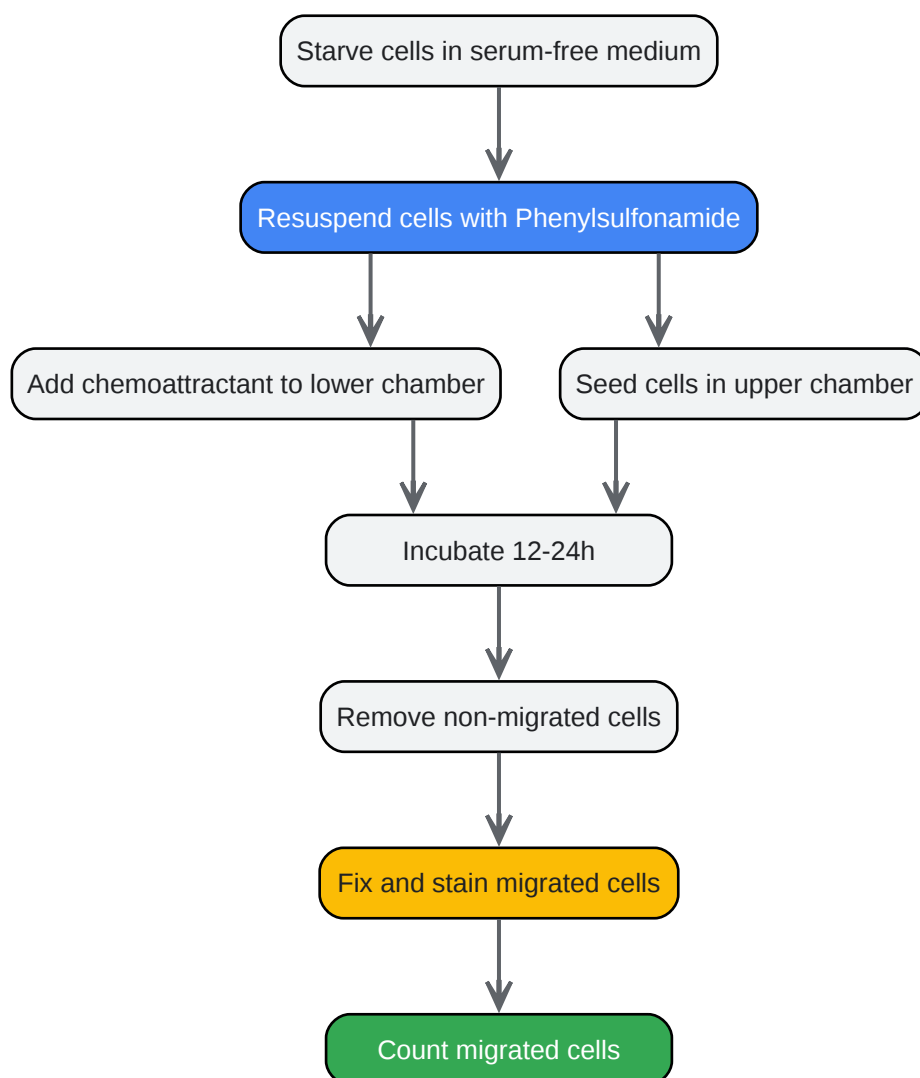
Materials:

- Target cancer cell lines
- Serum-free medium and complete medium
- Transwell inserts (e.g., 8 μ m pore size) for 24-well plates
- Phenylsulfonamide derivative
- Crystal violet staining solution
- Cotton swabs

Procedure:

- Starve the cells in serum-free medium for 12-24 hours.
- Resuspend the starved cells in serum-free medium containing the phenylsulfonamide derivative at the desired concentration.
- Add 500 μ L of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
- Add 200 μ L of the cell suspension (e.g., 1×10^5 cells) to the upper chamber of the Transwell insert.
- Incubate for 12-24 hours at 37°C in a 5% CO₂ incubator.
- Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
- Fix the migrated cells on the lower surface of the insert with methanol for 15 minutes.
- Stain the cells with 0.1% crystal violet for 20 minutes.
- Wash the inserts with PBS and allow them to air dry.

- Count the number of migrated cells in several random fields under a microscope.
- Quantify the results and compare the treated groups to the vehicle control.



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Caption: Workflow for the Transwell cell migration assay.

Protocol 3: Cytokine Production Measurement (ELISA)

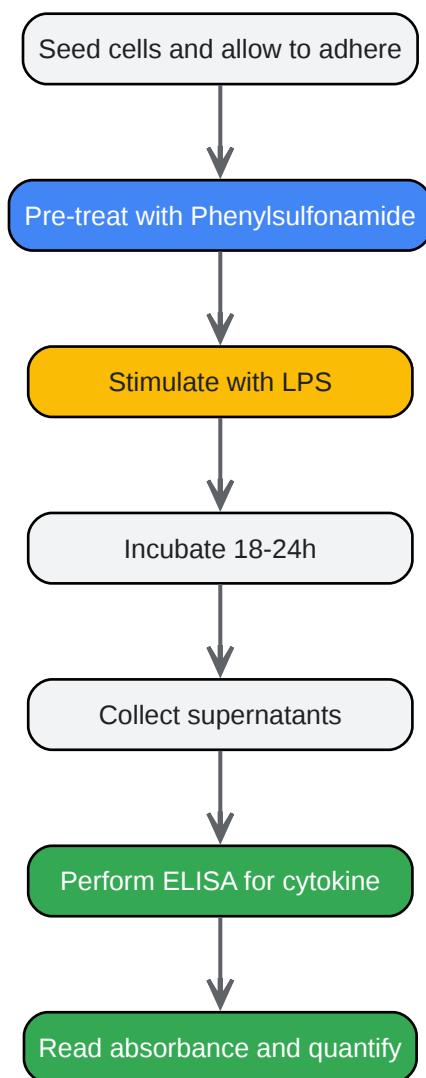
This protocol is used to quantify the production of cytokines, such as TNF- α , from cells treated with a phenylsulfonamide derivative.^[7]

Materials:

- Murine macrophages (e.g., RAW 264.7) or other relevant cell lines
- Complete cell culture medium
- Lipopolysaccharide (LPS)
- Phenylsulfonamide derivative
- ELISA kit for the target cytokine (e.g., mouse TNF- α)
- 96-well plates
- Plate reader

Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the phenylsulfonamide derivative for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 μ g/mL) to induce cytokine production. Include a non-stimulated control.
- Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Collect the cell culture supernatants.
- Perform the ELISA for the target cytokine according to the manufacturer's instructions.
- Measure the absorbance using a plate reader.
- Calculate the concentration of the cytokine in each sample based on a standard curve and determine the inhibitory effect of the compound.



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